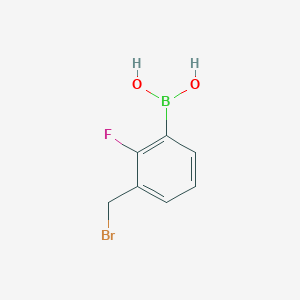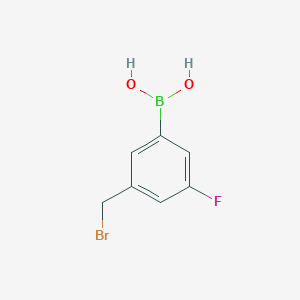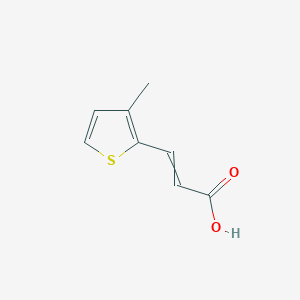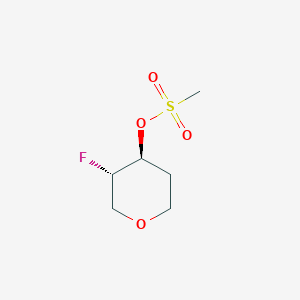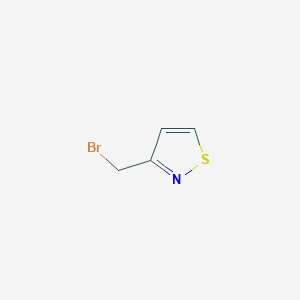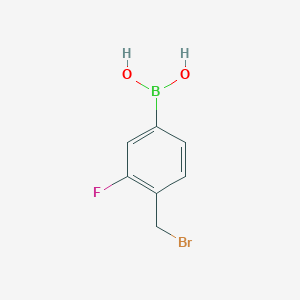
4-(Bromomethyl)-3-fluorophenylboronic acid
Overview
Description
4-(Bromomethyl)-3-fluorophenylboronic acid is a useful research compound. Its molecular formula is C7H7BBrFO2 and its molecular weight is 232.84 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Bromomethyl)-3-fluorophenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Bromomethyl)-3-fluorophenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Transformations :
- Liu Zao (2005) described the synthesis of 4-(2-Bromoacetyl)-3-fluorophenylboronic acid from 4-bromo-2-fluorobenzonitrile through a series of reactions including Grignard reaction and bromination, with an overall yield of 54% (Liu Zao, 2005).
- Szumigala et al. (2004) developed a scalable synthesis of 2-bromo-3-fluorobenzonitrile via bromodeboronation of 2-cyano-6-fluorophenylboronic acid, demonstrating the generality of this transformation through the halodeboronation of a series of aryl boronic acids (Szumigala et al., 2004).
Catalytic Applications and Coupling Reactions :
- Erami et al. (2017) studied Suzuki-Miyaura C-C coupling reactions catalyzed by supported Pd nanoparticles for the preparation of fluorinated biphenyl derivatives, including the use of 4-fluorophenylboronic acid (Erami et al., 2017).
Analytical Chemistry Applications :
- Yamaguchi et al. (1985) developed a highly sensitive fluorogenic reagent for carboxylic acid, 3-Bromomethyl-6, 7-dimethoxy-1-methyl-2(1H)-quinoxalinone, used in high-performance liquid chromatography (HPLC) (Yamaguchi et al., 1985).
- Lee et al. (2020) incorporated 4-fluorophenylboronic acid in an undergraduate laboratory experiment for Suzuki–Miyaura cross-coupling, introducing students to low-barrier high-throughput experimentation (Lee et al., 2020).
Biomedical Applications :
- Peng et al. (2010) reported the enhanced gene transfection capability of polyethylenimine by incorporating boronic acid groups, showing effectiveness in gene delivery (Peng et al., 2010).
Materials Science :
- Alexeev et al. (2004) developed a photonic crystal glucose-sensing material for noninvasive monitoring of glucose in tear fluid, using derivatives like 4-amino-3-fluorophenylboronic acid (Alexeev et al., 2004).
properties
IUPAC Name |
[4-(bromomethyl)-3-fluorophenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BBrFO2/c9-4-5-1-2-6(8(11)12)3-7(5)10/h1-3,11-12H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMBJWTDXWUGDHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)CBr)F)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BBrFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.84 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Bromomethyl)-3-fluorophenyl]boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



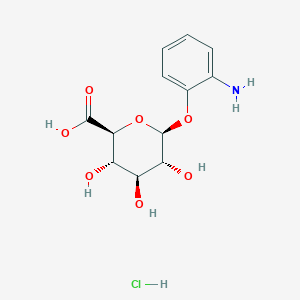


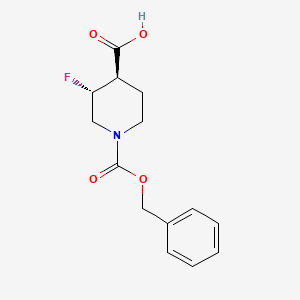
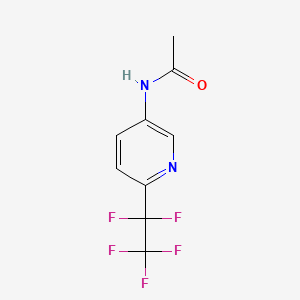
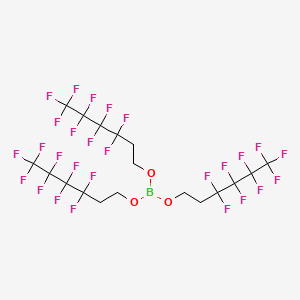

![[2-(Bromomethyl)-5-fluorophenyl]boronic acid](/img/structure/B8017925.png)
